molecular formula C16H11Cl3N2O2 B5107624 2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B5107624
M. Wt: 369.6 g/mol
InChI Key: AOXOKZQOXOQMDE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a trichloromethyl group, a benzoxazole ring, and a methylphenyl group

Properties

IUPAC Name

2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2/c1-9-2-4-10(5-3-9)14-21-12-8-11(6-7-13(12)23-14)20-15(22)16(17,18)19/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXOKZQOXOQMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylamine with 2,2,2-trichloroacetyl chloride to form an intermediate, which is then cyclized with o-aminophenol to produce the benzoxazole ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process may include recrystallization and chromatography techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles like hydroxide ions or amines replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N-(3-methylphenyl)acetamide: Similar in structure but with a different position of the methyl group on the phenyl ring.

    2,2,2-Trichloro-N-(2-methylphenyl)acetamide: Another isomer with the methyl group in the ortho position.

    2,2,2-Trichloro-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The uniqueness of 2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide lies in its benzoxazole ring, which imparts distinct chemical and biological properties

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